molecular formula C8H7N B1230111 2H-Isoindole CAS No. 270-68-8

2H-Isoindole

Cat. No. B1230111
Key on ui cas rn: 270-68-8
M. Wt: 117.15 g/mol
InChI Key: VHMICKWLTGFITH-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

A solution of 3-(2-bromo-ethyl)-1H-indole (4.48 g, 20 mmol) and isoindole (4.76 g, 40 mmol) in abs. dioxane (50 ml) was stirred at 80° C. for 6 h. The solvent was then removed i. vac., CHCl3 (100 ml) was added to the residue and the mixture was washed twice with water. The organic phase was dried over Na2SO4 and concentrated i. vac. and the residue which remained was purified by flash chromatography with CHCl3/MeOH (20:1).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH:13]1[NH:14][CH:15]=[C:16]2[C:21]=1[CH:20]=[CH:19][CH:18]=[CH:17]2>O1CCOCC1>[CH2:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][N:14]1[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
BrCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
4.76 g
Type
reactant
Smiles
C=1NC=C2C=CC=CC12
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed i
ADDITION
Type
ADDITION
Details
, CHCl3 (100 ml) was added to the residue
WASH
Type
WASH
Details
the mixture was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
CUSTOM
Type
CUSTOM
Details
and the residue which remained was purified by flash chromatography with CHCl3/MeOH (20:1)

Outcomes

Product
Name
Type
Smiles
C1N(CC2=CC=CC=C12)CCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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